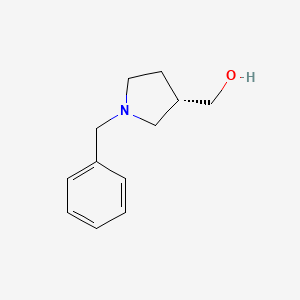

(S)-(1-苄基吡咯烷-3-基)甲醇

描述

Synthesis Analysis

The synthesis of related pyrrolidine derivatives, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared through stereoselective intramolecular Heck reactions, followed by reductive ring-opening to incorporate the aryl group (Evans, 2007). This methodology highlights the potential for synthesizing (S)-(1-Benzylpyrrolidin-3-yl)methanol through similar strategies.

Molecular Structure Analysis

The molecular structure and crystallography of related compounds have been extensively studied, revealing the influence of substituents and molecular configurations on their crystalline architectures (Benakaprasad et al., 2007). Such studies are crucial for understanding the structural basis of (S)-(1-Benzylpyrrolidin-3-yl)methanol's reactivity and properties.

Chemical Reactions and Properties

The compound's reactivity has been explored through its participation in Huisgen 1,3-dipolar cycloadditions, demonstrating the utility of related triazolylmethanol ligands in catalyzing these reactions efficiently (Ozcubukcu et al., 2009). This suggests potential catalytic roles for (S)-(1-Benzylpyrrolidin-3-yl)methanol in similar chemical transformations.

Physical Properties Analysis

Investigations into the solubility of related compounds in various solvents have provided valuable data for predicting solubility behaviors and designing reaction conditions for (S)-(1-Benzylpyrrolidin-3-yl)methanol (Liang et al., 2016). Understanding these properties is essential for its application in synthesis and material science.

科学研究应用

1. 合成和药理测试

苄基吡咯烷酰胺,包括(S)-(1-苄基吡咯烷-3-基)甲醇衍生物,已被合成并转化为盐以进行药理测试。这些化合物在生化和行为药理学中具有潜在应用(Valenta et al., 1996)。

2. 有机合成中的催化作用

(S)-(1-苄基吡咯烷-2-基)二苯甲醇,一种相关化合物,已被评估为不对称加成反应中苯乙炔对酮的催化剂,这是制备手性丙炔醇的关键步骤。这表明了它在对映选择性催化中的实用性(Ding et al., 2006)。

3. 胺的N-甲基化和转移氢化

在一项突出甲醇在有机合成中的实用性的研究中,胺成功地使用甲醇作为C1合成子和H2源进行了N-甲基化,这表明了类似化合物如(S)-(1-苄基吡咯烷-3-基)甲醇在这类反应中的潜在应用(Sarki等,2021)。

4. 对脂质动力学的影响

甲醇,作为(S)-(1-苄基吡咯烷-3-基)甲醇的常见溶解剂,显著影响生物和合成膜的脂质动力学,影响与双分子层组成相关的结构-功能关系。这对于理解甲醇等溶剂在生物膜和蛋白脂质研究中的影响至关重要(Nguyen et al., 2019)。

5. 在制药剂合成中的作用

再次提到(S)-(1-苄基吡咯烷-3-基)甲醇的溶剂环境,甲醇在通过后期官能化合成药物如文拉法辛和丙咪嗪中起着作用,突显了它在药物分子合成中的价值(Sarki等,2021)。

6. 在Huisgen 1,3-双极环加成中的催化作用

基于三(1-苄基-1H-1,2,3-三唑-4-基)甲醇的新配体,类似于(S)-(1-苄基吡咯烷-3-基)甲醇的结构,已制备并用于催化Huisgen 1,3-双极环加成,展示了这类化合物在促进重要有机反应中的作用(Ozcubukcu et al., 2009)。

7. 在分子聚集中的作用

有关有机溶剂溶液中分子聚集的研究,涉及相关化合物,突显了甲醇等溶剂对分子聚集过程的影响。这对于理解(S)-(1-苄基吡咯烷-3-基)甲醇在不同溶剂环境中的行为是相关的(Matwijczuk et al., 2016)。

安全和危害

未来方向

属性

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363858 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-Benzylpyrrolidin-3-yl)methanol | |

CAS RN |

78914-69-9 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)